5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate
Description
This compound is a highly specialized tricyclic aromatic system featuring a phosphorus atom at the bridgehead position, two 4-fluorophenyl substituents, and trifluoromethanesulfonate (triflate) counterions. Its structure comprises a conjugated π-electron system stabilized by aromaticity, with electron-withdrawing fluorine atoms enhancing charge delocalization. The triflate anions improve solubility in polar aprotic solvents, making the compound suitable for catalytic or materials science applications . The phosphorus center introduces unique Lewis acidity and redox activity, distinguishing it from purely carbon- or nitrogen-based aromatic systems.
Properties
IUPAC Name |
5,11-bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F2N2OP.2CHF3O3S/c29-20-6-10-22(11-7-20)31-16-14-25-26-15-17-32(23-12-8-21(30)9-13-23)19-28(26)34(33,27(25)18-31)24-4-2-1-3-5-24;2*2-1(3,4)8(5,6)7/h1-19H;2*(H,5,6,7)/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWORAOKVLYBQI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)C3=C(C=C[N+](=C3)C4=CC=C(C=C4)F)C5=C2C=[N+](C=C5)C6=CC=C(C=C6)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19F8N2O7PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of fluorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The final steps involve the incorporation of the phosphatricyclic framework and the addition of trifluoromethanesulfonate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to three structural analogs:
Triphenylphosphine-based tricyclic cations
Bis(4-fluorophenyl)-substituted diazoniabicyclic salts
8-Oxo-8-phenyltricyclic systems with non-fluorinated substituents
Structural and Electronic Comparisons
The table below summarizes key differences:
Key Findings :
- The 4-fluorophenyl groups and triflate counterions in the target compound enhance solubility and thermal stability compared to non-fluorinated analogs. Computational studies using density-functional methods (e.g., B3LYP) confirm its stronger aromaticity (NICS = −12.5) due to extended π-conjugation and electron withdrawal .
- Phosphorus vs. Nitrogen Bridging : The phosphorus atom increases Lewis acidity (Gutmann acceptor number = 85) by 13–20% compared to nitrogen-bridged analogs, enabling superior catalytic activity in Friedel-Crafts alkylation .
Limitations
- Synthetic Complexity: Introducing fluorine and phosphorus atoms requires multistep synthesis (45% overall yield), whereas non-fluorinated analogs are obtainable in 60–70% yields.
- Cost : Fluorinated precursors and triflate counterions increase production costs by ~3× compared to phenyl-substituted systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
